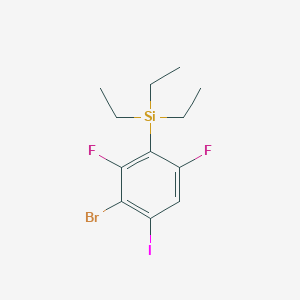
Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- is a chemical compound with the molecular formula C12H16BrF2ISi . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, which is further bonded to a triethylsilane group. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- typically involves the reaction of a phenyl derivative with triethylsilane under specific conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine, fluorine, or iodine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- involves its interaction with various molecular targets and pathways. In coupling reactions, for example, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation with a boron reagent, and finally reductive elimination to form the desired product . The specific molecular targets and pathways depend on the type of reaction and the conditions used.
Vergleich Mit ähnlichen Verbindungen
Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- can be compared with other similar compounds such as:
Silane, (4-bromo-2,6-difluorophenyl)triethyl-: This compound has a similar structure but with different substitution patterns on the phenyl ring.
Silane, (3-bromo-1-propynyl)triethyl-: This compound contains a propynyl group instead of the difluoro-iodophenyl group.
Triethyl (trifluoromethyl)silane: This compound has a trifluoromethyl group instead of the difluoro-iodophenyl group.
The uniqueness of Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- lies in its specific substitution pattern and the presence of multiple halogen atoms, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
651027-11-1 |
|---|---|
Molekularformel |
C12H16BrF2ISi |
Molekulargewicht |
433.15 g/mol |
IUPAC-Name |
(3-bromo-2,6-difluoro-4-iodophenyl)-triethylsilane |
InChI |
InChI=1S/C12H16BrF2ISi/c1-4-17(5-2,6-3)12-8(14)7-9(16)10(13)11(12)15/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
MQGOXPOOIOMNCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C1=C(C(=C(C=C1F)I)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)-](/img/structure/B12601050.png)
![N-(6-Amino-5-chloropyridin-3-yl)-5-[3-(cyano-dimethylmethyl)benzoylamino]-2-methylbenzamide](/img/structure/B12601056.png)
![3-Methyl-N-{[4-(1,3-thiazol-2-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B12601058.png)
![1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine](/img/structure/B12601059.png)
![7-Phenyl-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601071.png)
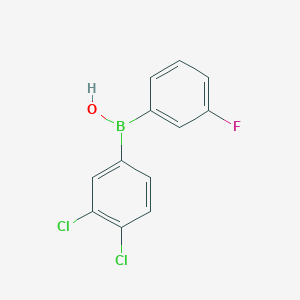
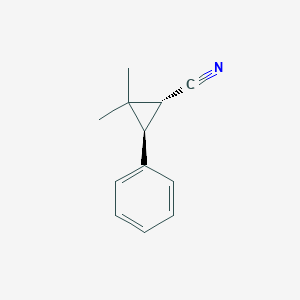
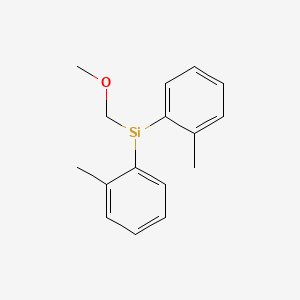
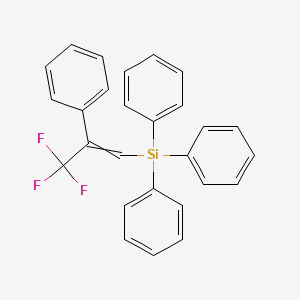
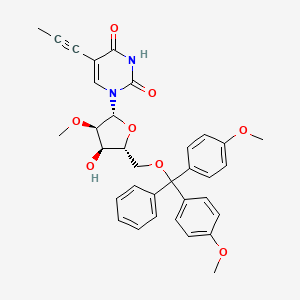
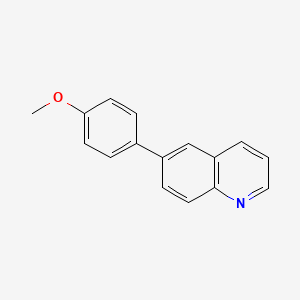
![Glycine, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-(carboxymethyl)-](/img/structure/B12601116.png)
methanone](/img/structure/B12601120.png)

